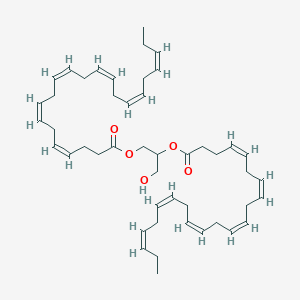

1,2-Dicervonoylglycerol

Description

Properties

Molecular Formula |

C47H68O5 |

|---|---|

Molecular Weight |

713.0 g/mol |

IUPAC Name |

[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |

InChI |

InChI=1S/C47H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-44-45(43-48)52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,23-26,29-32,35-38,45,48H,3-4,9-10,15-16,21-22,27-28,33-34,39-44H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36- |

InChI Key |

XIAZEYRSKHAPND-GZSOIYOPSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(CO)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(CO)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |

Origin of Product |

United States |

Contextualization of Diacylglycerols As Central Lipid Metabolites and Signaling Hubs

Diacylglycerols are fundamental intermediates in the metabolic pathways of glycerolipids. They serve as the building blocks for the synthesis of major lipid classes, including triglycerides (the primary form of energy storage) and phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine (B1630911), which are essential components of cellular membranes. researchgate.net The generation of DAGs occurs through various enzymatic reactions, including the hydrolysis of triacylglycerols by lipases and the cleavage of phospholipids by phospholipase C (PLC). nih.gov

Beyond their metabolic roles, DAGs are powerful second messengers in intracellular signaling cascades. nih.gov The binding of hormones, neurotransmitters, or growth factors to cell surface receptors can trigger the activation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol (B14025) trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG remains within the plasma membrane, where it recruits and activates a range of effector proteins, most notably protein kinase C (PKC) isoforms. This activation initiates a cascade of phosphorylation events that regulate a wide spectrum of cellular functions, including cell growth, differentiation, proliferation, and apoptosis. The central role of DAGs in these intertwined metabolic and signaling networks necessitates a tight regulation of their cellular levels to maintain homeostasis. nih.govnih.gov

Significance of Distinct Acyl Chain Compositions in Diacylglycerol Bioactivity

The biological activity of a diacylglycerol molecule is not solely determined by its glycerol (B35011) backbone but is profoundly influenced by the nature of the two fatty acyl chains attached to it. nih.gov These chains can vary in length and degree of unsaturation, giving rise to a remarkable diversity of DAG species within a cell. nih.gov This structural heterogeneity is not random; it is a key determinant of the specific functions a particular DAG molecule will perform. nih.gov

Research has increasingly shown that the acyl chain composition of DAGs can dictate their subcellular localization, their affinity for different downstream effector proteins, and their metabolic fate. researchgate.net For instance, the geometry and flexibility of the acyl chains can affect the curvature of the membrane and the packing of lipids, thereby influencing membrane protein activity and vesicle trafficking. acs.org Studies using caged lipid probes have demonstrated that variations in the side-chain composition of diacylglycerols can lead to orders-of-magnitude differences in their binding affinities and kinetics with specific protein domains. researchgate.net This specificity allows for a nuanced and highly regulated signaling response, where different extracellular signals can lead to the generation of distinct DAG species, which in turn activate specific downstream pathways. This concept of "lipid species-specific signaling" is a frontier in lipid research, highlighting that the "message" carried by a DAG molecule is encoded not just in its presence, but in its precise chemical structure.

Rationale for In Depth Academic Investigation of 1,2 Dicervonoylglycerol

Precursor Integration and Initial Acylations in Glycerolipid Synthesis

The journey to this compound begins with the foundational steps of glycerolipid synthesis, where the glycerol backbone is sequentially acylated. This process is orchestrated by a series of enzymes with distinct substrate specificities that ultimately determine the fatty acid composition of the resulting lipid.

Glycerol-3-Phosphate Acyltransferase (GPAT) Specificity for Nervonic Acid Acylation

The initial and often rate-limiting step in the de novo synthesis of glycerolipids is the acylation of glycerol-3-phosphate (G3P) at the sn-1 position, a reaction catalyzed by glycerol-3-phosphate acyltransferase (GPAT). aocs.org Mammals possess four known GPAT isoforms, each with distinct subcellular localizations and substrate preferences. aocs.org While comprehensive data on the specific interaction of all GPAT isoforms with nervonic acid-CoA is limited, studies on their preferences for other very-long-chain fatty acids (VLCFAs) provide valuable insights. For instance, some GPAT isoforms have shown activity with a range of saturated and unsaturated long-chain fatty acyl-CoAs. Overexpression of certain GPATs has been linked to an increased incorporation of nervonic acid into lipids, suggesting that these enzymes can indeed utilize nervonic acid-CoA as a substrate to form 1-nervonoyl-lysophosphatidic acid. The precise kinetics and efficiency of this reaction likely vary between the different GPAT isoforms.

Lysophosphatidic Acid Acyltransferase (LPAAT) Activity and Substrate Preferences

Following the initial acylation, the resulting lysophosphatidic acid (LPA) undergoes a second acylation at the sn-2 position, catalyzed by lysophosphatidic acid acyltransferase (LPAAT). The substrate specificity of LPAATs is a critical determinant in the formation of this compound, as this enzyme must be capable of utilizing nervonoyl-CoA as the acyl donor and 1-nervonoyl-lysophosphatidic acid as the acyl acceptor. Research has shown that certain LPAAT isoforms exhibit a preference for very-long-chain monounsaturated fatty acids. For example, some plant LPAATs have demonstrated specificity for erucic acid (C22:1), a direct precursor to nervonic acid. portlandpress.com This suggests that specific LPAATs possess an active site accommodating the unique length and structure of VLCFAs, making the formation of 1,2-dinervonoyl-phosphatidic acid a feasible step.

Table 1: Reported Substrate Preferences of Selected Acyltransferases

| Enzyme Family | Specific Enzyme/Organism | Preferred Acyl-CoA Substrates | Notes |

| GPAT | Mammalian GPAT3 | Broad range of long-chain fatty acyl-CoAs | Overexpression increases oleic acid incorporation into TAGs. nih.gov |

| LPAAT | Plant (e.g., Brassica napus) | Erucic acid (C22:1) | Important for VLCFA incorporation in seed oils. portlandpress.com |

| DGAT | Plant (e.g., Brassica napus) DGAT2 | Erucic acid (C22:1) | Specificity can be altered by modifying enzyme structure. nih.gov |

This table provides a summary of known substrate preferences and is not exhaustive. The direct activity of these enzymes on nervonoyl-CoA for the synthesis of this compound requires further specific investigation.

Role of Phosphatidate Phosphohydrolase (PAP/Lipin) in Diacylglycerol Formation

Once 1,2-dinervonoyl-phosphatidic acid is synthesized, the phosphate (B84403) group at the sn-3 position is removed by the action of phosphatidate phosphohydrolase (PAP), also known as lipin. This dephosphorylation step yields this compound. The lipin family of enzymes plays a crucial role in regulating the flux of intermediates through the glycerolipid synthesis pathway. nih.gov While the substrate specificity of PAP enzymes is generally considered to be broad with respect to the acyl chains of the phosphatidic acid, their activity is a key control point. The conversion of phosphatidate to diacylglycerol is a critical step that directs the lipid intermediate towards the synthesis of various neutral lipids or phospholipids (B1166683). The generation of this compound at this stage makes it available for further metabolic processes.

Enzymatic Machinery Governing this compound Biogenesis

The efficient synthesis of this compound relies on the coordinated action of specific enzymes that can recognize and process substrates containing the very-long-chain nervonic acid.

Identification and Characterization of Specific Enzymes in Nervonic Acid Incorporation

While the general pathway is understood, the specific isoforms of GPAT and LPAAT that are most efficient in incorporating two nervonic acid molecules are a subject of ongoing research. The identification and characterization of these specific enzymes are key to understanding the specialized production of this compound. It is plausible that unique acyltransferases with a high affinity for nervonoyl-CoA exist in tissues where nervonic acid is abundant, such as in the nervous system. Furthermore, diacylglycerol acyltransferases (DGATs), which are primarily known for the final step of triacylglycerol synthesis, could also potentially play a role in remodeling diacylglycerol species, although their primary described function is the acylation of the sn-3 position. Studies on DGAT2 from various species have indicated a role in incorporating unusual and very-long-chain fatty acids into lipids. nih.gov

Regulatory Mechanisms of Biosynthetic Enzyme Activities

The biosynthesis of this compound is tightly regulated at multiple levels to ensure its production aligns with cellular needs. The expression and activity of the key enzymes, including GPAT, LPAAT, and PAP, are controlled by various factors. Transcriptional regulation of the genes encoding these enzymes can be influenced by developmental cues and the availability of fatty acid substrates. Post-translational modifications, such as phosphorylation, can rapidly modulate the activity of these enzymes, allowing for fine-tuning of the metabolic flux. The subcellular localization of these enzymes and the channeling of substrates between them also represent important regulatory mechanisms that can favor the synthesis of specific diacylglycerol species like this compound.

Molecular Species Specificity in Diacylglycerol Biosynthesis

The cellular pool of diacylglycerols is not uniform; instead, it consists of a diverse array of molecular species, each defined by the specific fatty acyl chains at the sn-1 and sn-2 positions. nih.gov The mechanisms of biosynthesis exhibit a considerable degree of specificity, ensuring that particular fatty acids are incorporated into the glycerol backbone, leading to the formation of distinct DAG molecules like this compound. This specificity is crucial as the fatty acid composition of DAG can influence the properties of membranes and the downstream synthesis of other complex lipids. nih.gov

The precise positioning of fatty acyl chains on the glycerol backbone is not random but is governed by the substrate selectivity of the acyltransferase enzymes involved in the de novo pathway. frontiersin.orgresearchgate.net Glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT) exhibit preferences for different types of fatty acyl-CoAs for the sn-1 and sn-2 positions, respectively.

Generally, saturated and monounsaturated fatty acids are preferentially esterified to the sn-1 position, while polyunsaturated fatty acids (PUFAs), such as cervonic acid (22:6), are typically directed to the sn-2 position. This enzymatic selectivity is a key factor in determining the final molecular structure of the resulting diacylglycerol. For instance, the synthesis of a DAG species rich in stearic acid (18:0) and arachidonic acid (20:4) is influenced by enzymes that favor these specific acyl chains. acs.org CDP-diacylglycerol synthase 2 (CDS2), an enzyme that utilizes DAG, shows a preference for substrates containing 1-stearoyl-2-arachidonoyl species, highlighting how enzyme specificity extends throughout lipid metabolic pathways. acs.org Therefore, the formation of this compound, which contains the PUFA cervonic acid at both positions, represents a more specialized biosynthetic outcome.

| Enzyme | Abbreviation | Reaction Catalyzed | Positional Specificity |

|---|---|---|---|

| Glycerol-3-phosphate acyltransferase | GPAT | Glycerol-3-phosphate → Lysophosphatidic acid (LPA) | Esterifies a fatty acyl-CoA to the sn-1 position. researchgate.net |

| Acyl-CoA:lysophosphatidic acid acyltransferase | LPAAT | LPA → Phosphatidic acid (PA) | Esterifies a fatty acyl-CoA to the sn-2 position, often with a preference for PUFAs. frontiersin.org |

| Phosphatidic acid phosphatase | PAP | PA → 1,2-Diacyl-sn-glycerol (DAG) | Removes the phosphate group from PA. frontiersin.org |

The rate and direction of diacylglycerol biosynthesis—the biosynthetic flux—are highly dynamic and responsive to both internal cellular signals and external environmental conditions. frontiersin.org Factors such as developmental stage, tissue type, and environmental stressors can alter the relative activity of the de novo and PC-derived pathways, thereby changing the profile of DAG molecular species produced. frontiersin.org

A clear example of environmental influence is seen in the thermal acclimation of aquatic organisms. A study on goldfish (Carassius auratus) demonstrated that changes in water temperature significantly alter the de novo biosynthesis of liver 1,2-diacyl-sn-glycerols. nih.gov When fish were acclimated to colder temperatures (10°C) compared to warmer temperatures (30°C), there was a preferential synthesis of DAGs containing more unsaturated fatty acids. nih.gov Specifically, cold-acclimated fish showed a higher proportion of newly synthesized trienoic (three double bonds) and pentaenoic (five double bonds) DAG species. nih.gov This adaptation helps maintain membrane fluidity in colder environments. This suggests that under conditions of cold stress, the biosynthetic machinery is regulated to increase the production of DAGs with polyunsaturated fatty acids.

| Acclimation Temperature | Relative Proportion of Newly Synthesized DAGs | Interpretation |

|---|---|---|

| 30°C (Warm) | Baseline levels of various DAG species. | Standard biosynthetic profile under warm conditions. nih.gov |

| 10°C (Cold) | 1.5-fold higher proportion of trienoic species and 2.2-fold higher proportion of pentaenoic species compared to warm-acclimated fish. nih.gov | Preferential synthesis of more unsaturated DAGs to adapt to cold. nih.gov |

Enzymatic Hydrolysis and Deacylation of this compound

The primary catabolic route for this compound is through enzymatic hydrolysis, a process that cleaves the ester bonds linking the nervonic acid chains to the glycerol backbone. This reaction is carried out by a class of enzymes known as diacylglycerol lipases.

Diacylglycerol lipases (DAGLs) are the key enzymes responsible for the hydrolysis of 1,2-diacylglycerols. wikipedia.orgnih.gov In mammals, two primary isoforms have been identified: DAGLα and DAGLβ. wikipedia.org These enzymes are integral membrane proteins that catalyze the breakdown of DAG, yielding a free fatty acid and a monoacylglycerol. wikipedia.orgtaylorandfrancis.com

A critical feature of DAGLs is their regiospecificity. Research has shown that these lipases are specific for the ester bond at the sn-1 position of the glycerol backbone. taylorandfrancis.com This means they selectively remove the fatty acid from the first position, leaving the fatty acid at the sn-2 position intact. Furthermore, studies indicate a preference of DAGLs for diacylglycerol species that contain a monounsaturated or polyunsaturated fatty acid at the sn-2 position. frontiersin.org Given that nervonic acid is a monounsaturated fatty acid, this compound serves as a viable substrate for these enzymes.

Table 1: Characteristics of Diacylglycerol Lipases (DAGL)

| Feature | Description |

|---|---|

| Enzyme Class | Hydrolase |

| Primary Isoforms | DAGLα, DAGLβ |

| Substrate | 1,2-Diacylglycerol (e.g., this compound) |

| Catalytic Action | Hydrolysis of the sn-1 ester bond |

| Products | Free Fatty Acid and 2-Monoacylglycerol |

| Substrate Preference | Preferentially cleaves DAG with an unsaturated fatty acid at the sn-2 position. frontiersin.org |

Consistent with the sn-1 regiospecificity of diacylglycerol lipases, the hydrolysis of this compound results in two specific products:

Nervonic Acid: The free fatty acid released from the sn-1 position.

2-Cervonoyl-glycerol: The monoacylglycerol derivative that remains, with nervonic acid still attached at the sn-2 position.

This initial hydrolysis product, 2-cervonoyl-glycerol, can be further metabolized by monoacylglycerol lipase (B570770) (MAGL), an enzyme that hydrolyzes the remaining ester bond to release a second molecule of nervonic acid and free glycerol. taylorandfrancis.com

Interconversion Pathways with Other Lipid Classes

Beyond its catabolism, this compound is a pivotal precursor molecule in the anabolic synthesis of complex phospholipids, which are fundamental components of cell membranes. nih.gov

This compound provides the structural backbone for the de novo synthesis of major membrane phospholipids, such as phosphatidylcholine and phosphatidylethanolamine (B1630911), through the Kennedy pathway. nih.govnih.gov

The final step in the biosynthesis of phosphatidylcholine (PC) involves the enzyme cholinephosphotransferase (CPT). nih.govwikipedia.org This enzyme catalyzes the transfer of a phosphocholine (B91661) group from cytidine (B196190) diphosphate-choline (CDP-choline) to the sn-3 position of a 1,2-diacylglycerol molecule. wikipedia.org

In the specific case of this compound, the reaction is as follows:

This compound + CDP-choline → 1,2-Dicervonoyl-sn-glycero-3-phosphocholine (a phosphatidylcholine) + CMP

Cholinephosphotransferase activity is predominantly located in the endoplasmic reticulum and the Golgi apparatus. nih.gov The enzyme requires a divalent metal ion, such as manganese, for full activity. nih.gov

The synthesis of phosphatidylethanolamine (PE) from 1,2-diacylglycerol occurs via a similar mechanism, catalyzed by the enzyme ethanolaminephosphotransferase (EPT). nih.govwikipedia.orgyeastgenome.org This enzyme facilitates the transfer of a phosphoethanolamine group from cytidine diphosphate-ethanolamine (CDP-ethanolamine) to 1,2-diacylglycerol. nih.govwikipedia.org

Using this compound as the substrate, the reaction proceeds as:

This compound + CDP-ethanolamine → 1,2-Dicervonoyl-sn-glycero-3-phosphoethanolamine (a phosphatidylethanolamine) + CMP

In humans, two enzymes, EPT1 and choline/ethanolaminephosphotransferase 1 (CEPT1), can catalyze this reaction. nih.govuniprot.org These enzymes exhibit different subcellular localizations, with EPT1 found in the Golgi apparatus and CEPT1 in the endoplasmic reticulum, suggesting they are responsible for synthesizing distinct pools of phosphatidylethanolamine. nih.gov

Table 2: Phospholipid Synthesis from this compound

| Synthesis Pathway | Enzyme | Phospho-donor Substrate | Diacylglycerol Substrate | Product |

|---|---|---|---|---|

| Phosphatidylcholine Synthesis | Cholinephosphotransferase (CPT) | CDP-choline | This compound | 1,2-Dicervonoyl-sn-glycero-3-phosphocholine |

| Phosphatidylethanolamine Synthesis | Ethanolaminephosphotransferase (EPT) | CDP-ethanolamine | this compound | 1,2-Dicervonoyl-sn-glycero-3-phosphoethanolamine |

Cellular and Molecular Functions of 1,2 Dicervonoylglycerol

Role as a Lipid Mediator and Signaling Molecule

1,2-Dicervonoylglycerol, a specific type of diacylglycerol (DAG), functions as a crucial lipid mediator and signaling molecule within the cell. nih.govnih.gov DAGs, in general, are generated at the cell membrane in response to extracellular signals and are key players in intracellular signal transduction. tandfonline.comnih.gov Their role as second messengers allows them to modulate a variety of cellular processes. youtube.comyoutube.com

Membrane Interaction and Modulation of Bilayer Properties

The presence of lipid molecules like this compound within the lipid bilayer can significantly influence the physical properties of the cell membrane. nih.govbiolinscientific.com The introduction of diacylglycerols can lead to changes in membrane fluidity, thickness, and curvature, which in turn can affect the function of membrane-bound proteins. psu.edunih.gov

The hydrophobic nature of DAGs allows them to diffuse laterally within the plasma membrane. youtube.comembopress.org This mobility is crucial for their function, as it allows them to interact with various membrane-associated proteins. The specific fatty acid composition of a DAG molecule, such as the two cervonoyl (docosahexaenoic acid or DHA) chains in this compound, can influence its interaction with the membrane and its signaling properties. pnas.orgnih.gov The high degree of unsaturation in DHA chains likely imparts distinct conformational properties to the membrane, potentially creating specific microenvironments that favor certain protein interactions. psu.edunih.gov

Studies on lipid bilayers containing unsaturated fatty acid chains have shown that these chains affect the packing and dynamics of the membrane. nih.gov The presence of double bonds in the acyl chains can introduce kinks, leading to a less ordered and more fluid membrane state. This modulation of the bilayer's physical state is a key aspect of how lipid mediators like this compound can influence cellular signaling.

Ligand-Receptor Interactions (if applicable, in general DAG context)

Diacylglycerols are not traditional ligands that bind to cell surface receptors in the way that hormones or neurotransmitters do. nih.gov Instead, they are considered second messengers that are generated downstream of receptor activation. youtube.comyoutube.com The process typically begins with an extracellular signal (the primary messenger) binding to a G protein-coupled receptor (GPCR) or a receptor tyrosine kinase. nih.govberkeley.edu This binding event activates phospholipase C (PLC), an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid in the plasma membrane, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. nih.govnih.gov

While DAG itself doesn't directly bind to extracellular receptors, its generation is a direct consequence of ligand-receptor interactions. nih.govyoutube.com The DAG produced then acts as an intracellular ligand for various proteins, most notably protein kinase C (PKC) isoforms. nih.govnih.gov In a broader sense, the interaction of lipids with membrane proteins, including receptors, can allosterically modulate receptor function. nih.gov For instance, the lipid environment can influence the conformational state and activity of GPCRs. nih.gov

Participation in Intracellular Signal Transduction Pathways

As a key second messenger, this compound is integral to various intracellular signal transduction pathways. nih.gov The generation of DAG at the plasma membrane initiates a cascade of events that ultimately leads to specific cellular responses. youtube.comyoutube.com

Activation of Protein Kinase C (PKC) Isoforms by Diacylglycerols

One of the most well-established roles of diacylglycerol is the activation of protein kinase C (PKC) isoforms. tandfonline.comnih.gov PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes. nih.gov

The activation of conventional (cPKC) and novel (nPKC) isoforms of PKC is specifically triggered by 1,2-sn-diacylglycerol. nih.gov The binding of DAG to the C1 domain of these PKC isoforms causes their translocation from the cytosol to the cell membrane, a critical step in their activation. tandfonline.comnih.gov For conventional PKCs, this process is also dependent on calcium ions (Ca2+), which bind to the C2 domain and facilitate the initial membrane association. tandfonline.com Novel PKCs, on the other hand, are calcium-insensitive. tandfonline.com

The specific fatty acid composition of DAG can influence the selective activation of different PKC isoforms. pnas.org This suggests that this compound, with its two long-chain polyunsaturated fatty acids, may exhibit a degree of specificity in activating certain PKC isoforms over others, thereby fine-tuning the cellular response. pnas.org

Table 1: PKC Isoform Activation by Diacylglycerol

| PKC Class | Isoforms | Activator Requirement |

|---|---|---|

| Conventional (cPKC) | α, βI, βII, γ | Diacylglycerol and Ca2+ |

| Novel (nPKC) | δ, ε, η, θ | Diacylglycerol |

| Atypical (aPKC) | ζ, ι/λ | Independent of Diacylglycerol and Ca2+ |

This table provides a general overview of PKC isoform activation. The specific affinity and activation kinetics can vary depending on the specific diacylglycerol species.

PKC-Dependent Signaling Cascades and Downstream Effectors (e.g., Myosin Light Chain Phosphatase Inhibitor CPI-17 Phosphorylation)

Once activated, PKC isoforms phosphorylate a wide array of downstream target proteins, initiating various signaling cascades. youtube.com These cascades can regulate processes such as gene expression, cell proliferation, differentiation, and apoptosis. nih.gov

A notable downstream effector of PKC is the PKC-potentiated inhibitor of protein phosphatase 1 of 17 kDa (CPI-17) . nih.govebi.ac.uk In smooth muscle cells, agonist stimulation leads to the generation of DAG, which activates PKC. nih.gov Activated PKC then phosphorylates CPI-17 at a specific threonine residue (Thr38). nih.govnih.gov This phosphorylation dramatically increases the potency of CPI-17 as an inhibitor of myosin light chain phosphatase (MLCP) by approximately 1000-fold. nih.govebi.ac.uk

The inhibition of MLCP leads to an increase in the phosphorylation of the 20-kDa regulatory light chain of myosin II (LC20). nih.gov This increased phosphorylation enhances the sensitivity of the contractile apparatus to Ca2+, resulting in smooth muscle contraction even without a significant change in intracellular Ca2+ concentration, a phenomenon known as Ca2+ sensitization. nih.gov

Table 2: Key Molecules in the PKC-CPI-17 Signaling Pathway

| Molecule | Function |

|---|---|

| Diacylglycerol (DAG) | Activates Protein Kinase C (PKC). nih.gov |

| Protein Kinase C (PKC) | Phosphorylates and activates CPI-17. nih.gov |

| CPI-17 | When phosphorylated, potently inhibits Myosin Light Chain Phosphatase (MLCP). nih.govebi.ac.uk |

| Myosin Light Chain Phosphatase (MLCP) | Dephosphorylates myosin light chains, leading to muscle relaxation. wikipedia.org |

| Myosin Light Chain (MLC) | Phosphorylation of MLC initiates muscle contraction. wikipedia.org |

PKC-Independent Signaling Mechanisms Mediated by Diacylglycerol

While PKC is a primary target of DAG, it is not the only one. Diacylglycerol can also exert its signaling effects through PKC-independent mechanisms. nih.gov Several other proteins contain C1 domains similar to those found in PKC and can bind to DAG. nih.gov

These alternative DAG effectors include:

Ras guanyl nucleotide-releasing proteins (RasGRPs): These are guanine (B1146940) nucleotide exchange factors for the small G protein Ras, a key regulator of cell growth and proliferation. nih.gov

Munc13 proteins: These are essential for the priming of synaptic vesicles for exocytosis in neurons, playing a critical role in neurotransmitter release. nih.gov

Chimaerins: These are Rac-GTPase-activating proteins (GAPs) involved in regulating the actin cytoskeleton and neurite outgrowth. nih.gov

Protein Kinase D (PKD): While often activated downstream of PKC, PKD can also be activated in a PKC-independent manner in response to sustained DAG levels. nih.govnih.gov

Furthermore, DAG can directly modulate the activity of certain ion channels, such as members of the transient receptor potential canonical (TRPC) family of Ca2+-permeable cation channels. embopress.orgnih.gov The interaction of DAG with these channels can influence their gating and contribute to changes in intracellular calcium levels, further propagating the signal. nih.gov

Interplay with Calcium Signaling Pathways and Intracellular Calcium Mobilization

This compound, as a species of diacylglycerol (DAG), plays a pivotal role in intracellular signaling, which is intricately linked with calcium (Ca²⁺) homeostasis. The canonical pathway for DAG generation involves the activation of phospholipase C (PLC) at the cell surface, often triggered by G protein-coupled receptors or receptor tyrosine kinases. wikipedia.org PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and DAG. wikipedia.org

While DAG remains in the plasma membrane to activate protein kinase C (PKC), IP₃ diffuses through the cytoplasm to the endoplasmic reticulum (ER). wikipedia.org There, it binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels, causing the release of Ca²⁺ from the ER into the cytosol. wikipedia.orgnih.gov This elevation in cytosolic Ca²⁺ concentration ([Ca²⁺]i) is a fundamental signal that triggers a multitude of cellular responses. wikipedia.orgyoutube.com

The specific fatty acid composition of DAG, such as in this compound which contains two docosahexaenoic acid (DHA) chains, can influence the nature and outcome of the signaling cascade. Studies on DHA-containing DAGs, like 1-stearoyl-2-docosahexaenoyl-sn-glycerol (B3044074) (SDHG), have shown they can induce Ca²⁺-dependent processes. atsjournals.org For instance, the contractile effect of SDHG on airway smooth muscle is mediated in part by the influx of extracellular Ca²⁺ through L-type Ca²⁺ channels. atsjournals.org Furthermore, research on DHA itself has demonstrated its ability to increase intracellular calcium mobilization, an effect mediated through free fatty acid receptors. researchgate.net The interplay is complex, as DAG analogues have also been shown to directly modulate voltage-dependent calcium channels in sensory neurons, suggesting that protein kinase C, activated by DAG, can regulate Ca²⁺ channel function. nih.gov This creates a scenario where this compound can influence intracellular calcium levels both indirectly via the canonical IP₃ pathway and potentially through direct or PKC-mediated modulation of calcium channels at the plasma membrane.

| Signaling Molecule | Role in Calcium Mobilization | Mechanism |

| Phospholipase C (PLC) | Initiator | Hydrolyzes PIP₂ to generate IP₃ and DAG. wikipedia.org |

| Inositol 1,4,5-Trisphosphate (IP₃) | Direct Effector | Binds to IP₃ receptors on the endoplasmic reticulum, triggering Ca²⁺ release. wikipedia.orgnih.gov |

| This compound (as a DHA-DAG) | Modulator | Activates Protein Kinase C (PKC), which can modulate Ca²⁺ channels; contributes to processes dependent on Ca²⁺ influx. atsjournals.orgnih.gov |

| Docosahexaenoic Acid (DHA) | Inducer | Can independently stimulate intracellular calcium mobilization through fatty acid receptors. researchgate.net |

Subcellular Localization and Dynamic Distribution

Intracellular Trafficking and Compartmentalization of this compound

As a lipid molecule, this compound is primarily localized within cellular membranes. Upon its generation by phospholipase C at the plasma membrane, it largely remains there to act as a signaling platform. wikipedia.org However, the distribution of DAGs is not static. These molecules can move between different organelle membranes, a process critical for their function and metabolism.

The intracellular trafficking of small lipids like DAG is not exclusively dependent on vesicular transport. nih.gov An important mechanism is non-vesicular transport, which occurs at membrane contact sites (MCSs)—areas where two organelles come into close apposition without fusing. nih.gov The endoplasmic reticulum, a central hub for lipid synthesis, forms MCSs with most other organelles, facilitating the direct transfer of lipids. nih.gov It is plausible that this compound, or its metabolic precursors and products, utilizes these MCSs for rapid transport between the plasma membrane, ER, and other compartments. The precise tracking of non-fluorescent lipids like this compound at the subcellular level remains technically challenging, often relying on the use of fluorescently tagged analogues which may alter the molecule's natural distribution. nih.gov

Localization of Enzymes Involved in this compound Metabolism

The signaling function of this compound is tightly regulated by enzymes that control its synthesis and degradation. The subcellular location of these enzymes dictates where and when DAG signaling can occur.

Phospholipase C (PLC): This enzyme family is responsible for producing DAG. PLC isoforms are typically recruited to the inner leaflet of the plasma membrane upon receptor activation, placing the generation of DAG at a key signaling interface. wikipedia.orgnih.gov

Diacylglycerol Kinase (DGK): DGK terminates DAG signaling by phosphorylating it to produce phosphatidic acid (PA). nih.govnih.gov There are multiple isoforms of DGK, and their localization varies. Some are found in the cytosol, while others are associated with the plasma membrane, endoplasmic reticulum, or Golgi apparatus, allowing for precise spatial control over DAG levels. mdpi.com For example, DGKζ has been shown to be activated by PKC, creating a feedback loop where increased DAG levels promote its own conversion to PA. mdpi.com

Diacylglycerol Lipases (DAGL): These enzymes hydrolyze DAG to release a free fatty acid (in this case, DHA) and monoacylglycerol. Their localization is critical, particularly in the nervous system where DAGL in the postsynaptic membrane releases endocannabinoids.

The compartmentalization of these metabolic enzymes ensures that the signaling activity of this compound is a transient and localized event.

| Enzyme | Function | Typical Subcellular Localization |

| Phospholipase C (PLC) | Synthesis of DAG | Plasma Membrane wikipedia.orgnih.gov |

| Diacylglycerol Kinase (DGK) | Conversion of DAG to Phosphatidic Acid | Cytosol, Plasma Membrane, Endoplasmic Reticulum mdpi.com |

| Diacylglycerol Lipase (B570770) (DAGL) | Degradation of DAG | Plasma Membrane (e.g., postsynaptic density in neurons) |

Contributions to Specific Biological Processes and Cellular Responses

Modulation of Cellular Reactivity (e.g., Airway Smooth Muscle Tone, as observed with DHA-DAGs)

Diacylglycerols containing DHA, such as the related compound 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDHG), are potent modulators of cellular reactivity, notably in airway smooth muscle (ASM). atsjournals.org Research demonstrates that SDHG can directly induce ASM contraction. atsjournals.org This contractile response is complex and appears to be mediated through at least two distinct pathways:

Calcium-Dependent, PKC-Independent Pathway: SDHG stimulates the influx of extracellular calcium, which is a primary trigger for muscle contraction. atsjournals.org

PKC-Dependent Pathway: SDHG also activates Protein Kinase C. Activated PKC can phosphorylate and inhibit myosin light chain phosphatase (MLCP) via an intermediary protein (CPI-17). atsjournals.org Inhibition of MLCP favors the phosphorylated, active state of myosin light chain, leading to sustained contraction. atsjournals.orgnih.gov

Interestingly, the effect of DHA-containing DAGs differs from that of free DHA, which tends to cause ASM relaxation. atsjournals.org This highlights the critical importance of the molecular form in which DHA is presented to the cell. The production of DHA-DAGs via PLC activation leads to a contractile response, whereas the release of free DHA by phospholipase A₂ results in relaxation. atsjournals.org This dual potential suggests that dietary intake of omega-3 fatty acids could have varied effects on airway reactivity depending on the specific enzymatic pathways activated in the tissue. atsjournals.org

| Compound | Effect on Airway Smooth Muscle (ASM) | Primary Mechanism |

| DHA-containing DAG (e.g., SDHG) | Contraction | Ca²⁺ influx and PKC activation. atsjournals.org |

| Free Docosahexaenoic Acid (DHA) | Relaxation | Direct action or via metabolites. atsjournals.org |

Involvement in Neuronal Cell Signaling and Function (in the context of long-chain unsaturated fatty acid DAGs)

The central nervous system is exceptionally rich in long-chain polyunsaturated fatty acids (PUFAs), especially DHA. nih.govmdpi.com These fatty acids are integral components of neuronal membranes and are crucial for brain development and function. nih.govmdpi.com When incorporated into signaling lipids like this compound, they play a profound role in neuronal signaling.

Long-chain unsaturated fatty acid DAGs are key mediators in processes essential for establishing neural circuits:

Neuronal Development and Synaptogenesis: DHA promotes neurogenesis, neurite outgrowth, and the formation of synapses. nih.gov As a component of DAG, it participates in signaling cascades that regulate the expression of synaptic proteins and the structural development of neurons. nih.govmdpi.com

Lipid Raft Formation: Very-long-chain fatty acids (which include DHA) are essential for the synthesis of sphingolipids, which are critical components of lipid rafts. researchgate.net Lipid rafts are specialized membrane microdomains that act as organizing centers for signaling molecules. They are highly enriched in the growth cones of developing neurons. The presence of specific lipids, derived from fatty acids like DHA, is necessary for the proper formation of these rafts, which in turn is crucial for determining neuronal polarity—the fundamental process by which a neuron establishes its axon and dendrites. researchgate.net

Signal Transduction: As a second messenger, this compound activates neuronal isoforms of PKC, influencing ion channel activity, neurotransmitter release, and synaptic plasticity. wikipedia.orgnih.gov The unique biophysical properties imparted by the fluid DHA chains can also modulate membrane properties, affecting the function of embedded receptors and signaling complexes. nih.gov

Therefore, the generation of this compound in neurons is not just a generic signaling event but a highly specific one that leverages the unique properties of DHA to support the complex structural and functional demands of the nervous system. mdpi.commdpi.com

Advanced Methodologies for the Study of 1,2 Dicervonoylglycerol

Synthetic Approaches for 1,2-Dicervonoylglycerol and Analogs

The synthesis of this compound, a diacylglycerol containing two polyunsaturated docosahexaenoic acid (DHA) chains, presents unique challenges due to the stereochemistry of the glycerol (B35011) backbone and the susceptibility of the DHA chains to oxidation. Both chemical and enzymatic methods have been developed to achieve high purity and stereospecificity.

The chemical synthesis of stereospecific and regiospecific isomers of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired structure and prevent side reactions. masterorganicchemistry.com A common strategy involves the use of a chiral precursor for the glycerol backbone to establish the correct stereochemistry at the sn-2 position.

The synthesis typically begins with a protected glycerol derivative, such as solketal, which is derived from the reaction of glycerol with acetone. google.com This protecting group strategy is crucial to selectively acylate the sn-1 and sn-2 positions. The hydroxyl group at the sn-3 position is often protected with a benzyl group, which can be removed later in the synthesis. google.comrsc.org

The introduction of the two docosahexaenoic acid (DHA) chains is then carried out. Due to the presence of multiple double bonds, DHA is prone to oxidation, necessitating the use of mild reaction conditions and the handling of the compound under an inert atmosphere. The acylation is typically performed using an activated form of DHA, such as an acyl chloride or anhydride, in the presence of a coupling agent.

After the two DHA molecules are attached to the glycerol backbone, the protecting groups are removed. The final step is the purification of the this compound to remove any unreacted starting materials, byproducts, and isomeric impurities. This is often achieved through chromatographic techniques. The stereochemical purity of the final product is a critical aspect of the synthesis, as different stereoisomers can have distinct biological activities. umn.edu

A key challenge in the chemical synthesis of diacylglycerols with polyunsaturated fatty acids is the potential for acyl migration, where one of the fatty acid chains moves from its original position to an adjacent one. This can lead to the formation of a mixture of isomers, which can be difficult to separate. The choice of protecting groups and reaction conditions is critical to minimize this side reaction. neliti.comutsouthwestern.edu

Table 1: Key Steps in a Representative Chemical Synthesis of a 1,2-Diacyl-sn-glycerol

| Step | Description | Key Reagents and Conditions |

| 1. Protection of Glycerol | Protection of the hydroxyl groups of a chiral glycerol precursor to allow for selective acylation. | Acetone, p-toluenesulfonic acid to form solketal. |

| 2. Acylation | Introduction of the fatty acid chains at the desired positions. | Activated fatty acids (e.g., acyl chlorides), coupling agents. |

| 3. Deprotection | Removal of the protecting groups to yield the final diacylglycerol. | Specific reagents depending on the protecting groups used (e.g., hydrogenolysis for benzyl groups). |

| 4. Purification | Separation of the desired product from impurities. | Column chromatography, High-Performance Liquid Chromatography (HPLC). |

Enzymatic synthesis offers a milder and often more specific alternative to chemical synthesis for producing structured lipids like this compound. mdpi.com Lipases are enzymes that catalyze the hydrolysis and synthesis of esters, and their regioselectivity can be exploited to produce specific diacylglycerol isomers. project-incite.eu

One of the most common enzymatic methods is glycerolysis, which involves the reaction of a triacylglycerol (or its fatty acid esters) with glycerol in the presence of a lipase (B570770). researcher.lifenih.gov By selecting a lipase with a preference for the sn-1 and sn-3 positions of the glycerol backbone, it is possible to selectively remove the fatty acids at these positions, leading to the formation of a 2-monoacylglycerol. This intermediate can then be acylated with DHA to produce this compound.

Alternatively, direct esterification of glycerol with DHA can be performed using a lipase as a catalyst. The reaction conditions, such as temperature, solvent, and water activity, can be optimized to favor the synthesis of the desired diacylglycerol. redalyc.org Immobilized lipases are often used in these reactions as they can be easily recovered and reused, making the process more cost-effective. nih.gov For instance, Candida antarctica lipase B is a commonly used non-regiospecific lipase in these syntheses. nih.gov

The enzymatic synthesis of diacylglycerols rich in DHA has been successfully demonstrated. For example, DAG-rich algae oil with a high DHA content has been synthesized via the lipase-catalyzed glycerolysis of algae oil. researcher.life The use of solvent-free systems is also gaining attention as it offers a more environmentally friendly approach. project-incite.eu

Table 2: Comparison of Lipases Used in the Synthesis of Structured Lipids

| Lipase Source | Regioselectivity | Common Applications |

| Candida antarctica (Lipase B) | Non-regiospecific | Glycerolysis, Esterification |

| Pseudomonas fluorescens | Varies | Acidolysis with PUFAs |

| Rhizomucor miehei | sn-1,3 specific | Production of 1,3-diacylglycerols |

Advanced Analytical Chemistry Techniques for Characterization and Quantification

The low abundance and structural complexity of this compound in biological systems require highly sensitive and specific analytical techniques for its characterization and quantification. Mass spectrometry-based lipidomics has emerged as a powerful tool for this purpose.

Mass spectrometry allows for the identification and quantification of lipids based on their mass-to-charge ratio. When coupled with a separation technique like liquid chromatography (LC), it provides a comprehensive analysis of the lipidome.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of lipids. In ESI-MS, the lipid sample is introduced into the mass spectrometer in a liquid phase, and the molecules are ionized to form charged species that can be detected by the mass analyzer.

The quantification of diacylglycerols by ESI-MS can be challenging due to their neutral nature. nih.gov To overcome this, several strategies are employed. One approach is to analyze the diacylglycerols as adducts with cations such as sodium ([M+Na]⁺) or lithium ([M+Li]⁺). researchgate.net Another strategy involves chemical derivatization to introduce a charged group into the molecule, which enhances ionization efficiency and improves the limit of detection.

Accurate quantification requires the use of internal standards, which are structurally similar to the analyte but have a different mass. By comparing the signal intensity of the analyte to that of the internal standard, the concentration of the diacylglycerol can be determined. mdpi.com This approach corrects for variations in ionization efficiency and sample loss during preparation.

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of lipids. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed to provide information about the structure of the precursor ion. nih.gov

The fragmentation pattern of a diacylglycerol can reveal the identity and position of the fatty acyl chains. For example, the fragmentation of the sodiated adduct of a triacylglycerol typically results in the loss of the fatty acyl chains as free fatty acids, and the relative abundance of the resulting fragment ions can provide information about the position of the fatty acids on the glycerol backbone. researchgate.net A similar approach can be applied to diacylglycerols.

For diacylglycerols containing polyunsaturated fatty acids like DHA, the fragmentation pattern can be more complex. The presence of multiple double bonds can influence the fragmentation pathways. nih.gov The analysis of the MS/MS spectra of this compound would be expected to show characteristic fragments corresponding to the loss of one or both DHA chains, as well as fragments related to the glycerol backbone. The precise fragmentation pattern can be used to confirm the identity of the molecule and to distinguish it from other isomers. researchgate.net

Table 3: Representative Fragmentation Data for a Diacylglycerol in Positive Ion Mode MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Interpretation |

| [M+Na]⁺ | [M+Na - R₁COOH]⁺ | Loss of the fatty acid from the sn-1 position |

| [M+Na]⁺ | [M+Na - R₂COOH]⁺ | Loss of the fatty acid from the sn-2 position |

| [M+Na]⁺ | [R₁CO]⁺ | Acylium ion from the sn-1 fatty acid |

| [M+Na]⁺ | [R₂CO]⁺ | Acylium ion from the sn-2 fatty acid |

Note: The relative intensities of the fragment ions can provide information about the position of the fatty acids. The specific m/z values would depend on the fatty acids present in the diacylglycerol.

Chromatographic Separation Techniques

Due to the complexity of lipid extracts, chromatographic separation is a critical step prior to mass spectrometric analysis. Various techniques are employed to isolate and purify this compound from other lipid classes and to separate it from its isomers.

High-performance liquid chromatography (HPLC) is a powerful tool for the separation of diacylglycerol isomers. researchgate.net Reversed-phase HPLC, in particular, is effective in separating regioisomers (e.g., 1,2- vs. 1,3-dicervonoylglycerol) and even enantiomers (sn-1,2- vs. sn-2,3-dicervonoylglycerol) after derivatization. researchgate.net The choice of the stationary phase, such as end-capped versus non-end-capped ODS columns, can significantly impact the resolution of these isomers. researchgate.net

Normal-phase HPLC is also utilized for the separation of diacylglycerol classes based on the polarity of their head groups. nih.gov This technique can effectively separate 1,2- and 1,3-diacylglycerol derivatives. nih.gov The purity of isolated this compound fractions can be assessed by the symmetry of the HPLC peak.

Table 2: HPLC Methods for Diacylglycerol Isomer Separation

| HPLC Mode | Stationary Phase Example | Mobile Phase Example | Application |

| Reversed-Phase | Octadecylsilyl (ODS) | Acetonitrile/Water | Separation of regioisomers and enantiomers (as derivatives) researchgate.net |

| Normal-Phase | Silica | Hexane/Isopropanol | Separation of 1,2- and 1,3-diacylglycerol classes (as derivatives) nih.gov |

| Chiral-Phase | R-(+)-1-(1-naphthyl)ethylamine | Not Specified | Preparative separation of enantiomeric diacylglycerols (as DNPU derivatives) researchgate.net |

Thin-layer chromatography (TLC) is a widely used technique for the separation of lipid classes from complex biological extracts. nih.govaocs.orgresearchgate.netnih.gov By utilizing a silica gel stationary phase and a non-polar mobile phase, different lipid classes can be separated based on their polarity. aocs.orgresearchgate.netnih.gov For instance, a mobile phase consisting of hexane, diethyl ether, and acetic acid can effectively separate diacylglycerols from other neutral lipids like triacylglycerols and cholesterol esters. aocs.orgresearchgate.netgerli.com

Two-dimensional TLC can provide even greater resolution for complex lipid mixtures. nih.gov After separation, the band corresponding to 1,2-diacylglycerols can be scraped from the plate, and the lipid can be eluted for further analysis, such as mass spectrometry or gas chromatography. gerli.com Impregnating the silica gel with boric acid can aid in the separation of 1,2- and 1,3-diacylglycerol isomers. gerli.com

Gas chromatography (GC) is the gold standard for determining the fatty acid composition of lipids. nih.govmeatscience.orgnih.gov To analyze the fatty acids of this compound, the molecule must first be hydrolyzed to release the cervonic acid moieties. These free fatty acids are then derivatized, typically to fatty acid methyl esters (FAMEs), to increase their volatility for GC analysis. nih.govshimadzu.comsapub.org

The FAMEs are then separated on a capillary GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.govnih.gov By comparing the retention times of the sample peaks to those of known standards, the fatty acid composition can be qualitatively and quantitatively determined. nih.govnih.gov GC-MS provides additional confirmation of the fatty acid identity through the mass spectrum of each peak. nih.govshimadzu.com

Quantitative Analytical Method Validation and Reference Standards

Accurate quantification of this compound is crucial for understanding its biological roles. This requires the validation of analytical methods and the use of appropriate reference standards. nih.govspringernature.comresearchgate.net

Method validation ensures that the analytical procedure is reliable, reproducible, and accurate. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. Calibration curves are generated using a series of known concentrations of a this compound standard. cellbiolabs.com

The use of internal standards is essential to correct for variations in sample preparation, derivatization efficiency, and instrument response. nih.govspringernature.comresearchgate.net Ideally, an isotopically labeled version of this compound (e.g., containing deuterium or carbon-13) should be used as an internal standard, as it behaves chemically and physically identically to the analyte. When a specific labeled standard is unavailable, a structurally similar diacylglycerol with fatty acids of different chain lengths may be used. nih.govspringernature.com The availability of well-characterized reference standards of this compound is paramount for both method validation and the accurate quantification of this lipid in biological samples. nih.govspringernature.comresearchgate.net

In Vitro Biological Models for Functional Investigations of this compound

The intricate roles of this compound, a diacylglycerol (DAG) featuring two chains of the omega-3 polyunsaturated fatty acid cervonic acid (docosahexaenoic acid or DHA), in cellular processes are investigated using sophisticated in vitro models. These controlled environments are essential for dissecting the specific molecular mechanisms and biophysical effects of this lipid mediator, eliminating the complexities of a whole-organism system.

Isolated Cell Culture Systems for Signaling Pathway Analysis

Isolated cell culture systems provide a powerful platform to elucidate the influence of this compound on specific signaling cascades. By introducing this specific diacylglycerol species to cultured cells, researchers can observe its direct effects on cellular behavior and intracellular communication pathways.

One of the primary signaling molecules influenced by diacylglycerols is Protein Kinase C (PKC). Studies have shown that diacylglycerols containing polyunsaturated fatty acids can activate various PKC isoforms. For instance, research on 1-stearoyl-2-docosahexaenoyl-sn-glycerol (B3044074) (SDHG), a DAG containing one chain of DHA, revealed its ability to induce contraction of airway smooth muscle cells through both PKC-dependent and PKC-independent pathways. The PKC-dependent pathway involves the phosphorylation of CPI-17, a myosin light chain phosphatase inhibitor. It is hypothesized that this compound, with its two DHA chains, would also be a potent activator of specific PKC isoforms, potentially with even greater efficacy or selectivity than mono-DHA-containing DAGs.

The general mechanism of DAG-mediated signaling often involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 triggers the release of calcium from intracellular stores, DAG activates PKC at the membrane. Some studies suggest a feedback loop where DAG can further amplify calcium signaling by enhancing IP3 production.

To investigate these pathways, various cell lines are employed, such as Jurkat T cells for studying MAP kinase activation or primary cell cultures like airway smooth muscle cells for physiological responses. Researchers can transfect these cells with plasmids containing specific signaling proteins to overexpress them and better understand their interaction with this compound. The activation of downstream targets, such as ERK1/ERK2 in the MAP kinase pathway, can be quantified using techniques like Western blotting.

Below is a table summarizing experimental approaches for analyzing the signaling pathways of this compound in isolated cell culture systems:

| Experimental Approach | Cell Line Example | Measured Parameter | Technique | Potential Finding |

| PKC Activation Assay | HEK293T, COS-7 | Phosphorylation of PKC substrates | Western Blot, In-vitro kinase assay | Determination of which PKC isoforms are activated by this compound. |

| Calcium Imaging | HeLa, SH-SY5Y | Intracellular calcium concentration | Fluorescence microscopy with calcium-sensitive dyes | Assessment of this compound's ability to induce calcium release or influx. |

| MAP Kinase Pathway Analysis | Jurkat T cells, PC12 | Phosphorylation of ERK1/ERK2 | Western Blot, ELISA | Elucidation of the role of this compound in activating the MAP kinase cascade. |

| Reporter Gene Assay | Various | Transcriptional activity of specific promoters | Luciferase assay | Quantification of the effect of this compound on gene expression regulated by specific signaling pathways. |

Reconstituted Membrane Systems and Liposomes for Biophysical Studies

Reconstituted membrane systems and liposomes are indispensable tools for investigating the direct biophysical effects of this compound on lipid bilayers, independent of cellular machinery. These artificial membrane models allow for precise control over lipid composition and the measurement of various physical parameters.

The incorporation of diacylglycerols into a lipid bilayer can significantly alter its properties. Due to their conical shape, with a small headgroup and larger hydrophobic region, diacylglycerols can induce negative curvature strain, which can promote membrane fusion and fission events. The presence of two highly unsaturated and flexible DHA chains in this compound is expected to have a profound impact on membrane fluidity and organization. The numerous double bonds in the DHA chains disrupt the tight packing of adjacent phospholipid acyl chains, leading to a more disordered and fluid membrane state.

One of the key areas of investigation is the influence of this compound on the formation and stability of lipid rafts. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play crucial roles in signal transduction. The introduction of polyunsaturated diacylglycerols can alter the phase behavior of the membrane, potentially leading to the formation of distinct lipid domains or the disruption of existing rafts.

Several biophysical techniques are employed to characterize these effects. Differential Scanning Calorimetry (DSC) can be used to measure changes in the phase transition temperature of the lipid bilayer upon incorporation of this compound. Fluorescence spectroscopy, using fluorescent probes that are sensitive to the membrane environment, can provide information on membrane fluidity and polarity. Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray diffraction can offer detailed insights into the molecular organization and structure of the lipid bilayer.

The following table outlines common biophysical techniques used to study the effects of this compound in reconstituted membrane systems:

| Biophysical Technique | Model System | Measured Parameter | Information Gained |

| Differential Scanning Calorimetry (DSC) | Liposomes | Phase transition temperature (Tm) and enthalpy (ΔH) | Effect of this compound on the cooperativity and energetics of the lipid phase transition. |

| Fluorescence Spectroscopy | Liposomes, GUVs | Fluorescence anisotropy, emission wavelength shift | Changes in membrane fluidity, polarity, and lipid packing. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Reconstituted membranes | Acyl chain order parameters, headgroup orientation | Detailed molecular-level information on the conformation and dynamics of lipids in the presence of this compound. |

| X-ray Diffraction | Multilamellar vesicles | Lamellar spacing, electron density profiles | Alterations in the overall structure and thickness of the lipid bilayer. |

| Atomic Force Microscopy (AFM) | Supported lipid bilayers | Membrane topography, domain formation | Visualization of the effects of this compound on membrane morphology and the formation of lipid domains. |

Through these advanced methodologies, a comprehensive understanding of the functional roles and biophysical impact of this compound can be achieved, paving the way for a deeper appreciation of its significance in cellular physiology and pathology.

Future Directions and Emerging Research Perspectives for 1,2 Dicervonoylglycerol

Deeper Elucidation of Stereospecific Biological Roles of 1,2-Dicervonoylglycerol

The biological functions of diacylglycerols (DAGs) are not solely determined by their fatty acid composition but also by the specific positioning of these fatty acids on the glycerol (B35011) backbone, a concept known as stereospecificity. For this compound, the arrangement of the two DHA chains at the sn-1 and sn-2 positions is critical. Future research must move beyond general analyses of DHA-containing lipids to dissect how this precise stereoisomer engages with cellular machinery.

Key research questions in this area include:

Enzyme Specificity: How do key enzymes, such as phospholipases, diacylglycerol kinases (DGKs), and protein kinase C (PKC) isoforms, differentially recognize and process this compound compared to its isomers (e.g., 1,3- or 2,3-dicervonoylglycerol) or other DAGs containing different fatty acids? It is known that enzymes that convert DAG to other lipids, such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC), show a preference for DHA-containing species. nih.govresearchgate.net

Membrane Biophysics: How does the specific sn-1,2 configuration of DHA chains influence the biophysical properties of cell membranes? DHA-containing glycerophospholipids are known to affect membrane fluidity, flexibility, and thickness. nih.govresearchgate.net Investigating the precise impact of this compound on lipid raft formation, membrane curvature, and the function of embedded proteins is a critical next step.

Downstream Signaling: Does the stereospecific structure of this compound lead to the activation of unique downstream signaling cascades? The high flexibility of DHA may facilitate rapid conformational changes in membrane proteins, and its specific positioning could be crucial for the recruitment and activation of particular effector proteins. researchgate.net

| Research Focus Area | Key Questions | Potential Impact |

| Enzymatic Interactions | How do DGK and PKC isoforms stereoselectively bind to this compound? | Understanding the regulation of its signaling lifespan and downstream effects. |

| Membrane Dynamics | What is the specific influence of this compound on membrane curvature and protein clustering? | Elucidating its role in processes like vesicle transport and receptor signaling. |

| Metabolic Fate | Is this compound preferentially channeled into specific metabolic pathways (e.g., synthesis of DHA-containing phospholipids (B1166683) vs. oxidation)? | Revealing how cells maintain high levels of DHA in specific membrane compartments. nih.gov |

Integration with Multi-Omics Approaches for Comprehensive Lipidomic Profiling

To fully understand the significance of this compound, it must be studied within the broader context of the entire cellular lipidome and its interplay with genes, proteins, and other metabolites. The integration of advanced lipidomics with other multi-omics technologies (genomics, transcriptomics, proteomics) provides a powerful, systems-level approach to achieve this.

Future research should leverage these integrated strategies to:

Map Regulatory Networks: By combining lipidomic data with transcriptomic and proteomic analyses, researchers can identify the genes and proteins whose expression levels correlate with fluctuations in this compound levels. This can reveal the upstream regulatory pathways that control its synthesis and the downstream pathways it influences. Recent studies have successfully used transcriptomic and lipidomic profiling to link specific lipid signatures to muscle fiber types. nih.gov

Identify Biomarkers: Comprehensive lipidomic profiling across different physiological states or disease models may identify this compound as a sensitive biomarker. For instance, multi-omics approaches have revealed how dietary components can alter both gut microbiota and the host's lipid metabolism, highlighting the potential for specific lipids to serve as markers of metabolic health. nih.gov

Elucidate Metabolic Flux: Stable isotope tracing can be integrated with multi-omics to track the metabolic fate of the cervonoyl moieties from their dietary intake to their incorporation into this compound and subsequent conversion into other complex lipids or signaling molecules. This provides a dynamic view of its lifecycle within the cell.

| Omics Technology | Application for this compound Research | Expected Insights |

| Lipidomics | Precise quantification of this compound and related lipid species in different tissues and cellular compartments. | Establishes baseline levels and identifies changes in response to stimuli. |

| Transcriptomics (RNA-seq) | Analysis of gene expression profiles in parallel with lipidomic measurements. | Identifies enzymes and transcription factors involved in the synthesis and signaling of this compound. |

| Proteomics | Quantification of protein levels and post-translational modifications. | Reveals effector proteins (e.g., kinases, lipases) that are activated or regulated by this compound. |

| Metabolomics | Profiling of small molecule metabolites alongside lipid changes. | Places this compound within the broader metabolic network of the cell. |

Investigation of Cross-Talk Between this compound Signaling and Other Cellular Networks

Cellular signaling is not a collection of linear pathways but a highly integrated network where different cascades intersect and influence one another. nih.govwikipedia.org As a potent second messenger, this compound is unlikely to act in isolation. A crucial area of future research is to map the "cross-talk" between the signaling pathways it initiates and other major cellular networks.

Key areas for investigation include:

Interaction with Kinase Cascades: Beyond its classical role in activating PKC, how does this compound signaling intersect with other major kinase pathways, such as the mitogen-activated protein (MAP) kinase pathway? wikipedia.org This could involve direct or indirect modulation of key pathway components, leading to synergistic or antagonistic effects on cellular outcomes like proliferation and differentiation.

Link to Calcium Signaling: Diacylglycerol signaling is intimately linked with intracellular calcium mobilization. wikipedia.org Future studies should explore how the specific biophysical properties imparted by the two DHA chains in this compound might modulate the activity of calcium channels or the formation of signaling microdomains at the membrane, leading to unique calcium signatures.

Feedback and Feedforward Loops: Investigating how this compound signaling is regulated by feedback mechanisms is essential. nih.gov For example, does the activation of a particular PKC isoform by this DAG lead to the phosphorylation and inhibition of the enzyme that produced it, creating a negative feedback loop? Conversely, does it activate enzymes that lead to the production of more DHA-containing lipids? Mathematical modeling combined with experimental data will be essential to dissect these complex regulatory dynamics. mdc-berlin.de

Development of Novel Chemical Biology Tools and Probes for Targeted Research

A significant barrier to studying specific, low-abundance lipids like this compound is the lack of tools to visualize and manipulate them in living cells. nih.gov The development of novel chemical biology probes is therefore a critical enabling step for future research. These tools are essential for observing and manipulating biological systems by targeting specific molecules. plos.org

Priority areas for tool development include:

High-Affinity Binding Probes: Designing fluorescently-labeled probes or protein domains that specifically recognize the unique conformation of this compound would allow for its real-time visualization in living cells. This would provide unprecedented insight into its subcellular localization and dynamic trafficking between organelles.

"Caged" this compound: The synthesis of a photo-activatable ("caged") version of this compound would be a powerful tool. nih.gov This would allow researchers to generate a rapid, localized pulse of this specific DAG with high temporal and spatial control by using light, enabling the precise dissection of the immediate downstream signaling events it triggers.

Photo-Cross-Linking Analogs: Developing analogs of this compound that incorporate photo-activatable cross-linking groups would enable the identification of its direct binding partners (the "interactome"). nih.govnih.gov Upon light activation, the probe would covalently bind to nearby proteins, which could then be isolated and identified using mass spectrometry, providing an unbiased map of its protein interactions.

| Chemical Biology Tool | Principle of Operation | Research Application |

| Fluorescent Probe | A molecule that binds specifically to this compound and emits light upon excitation. | Real-time imaging of the subcellular location and movement of this compound. |

| Caged Lipid Analog | An inactive form of this compound that is rendered active by a flash of light. | Precise control over the timing and location of signaling initiation to study immediate downstream effects. |

| Photo-Affinity Probe | An analog of this compound with a reactive group that forms a covalent bond with nearby molecules upon light exposure. | Identification of direct protein binding partners (the interactome) in a native cellular environment. |

Q & A

Basic Research Questions

Q. How is 1,2-Dicervonoylglycerol synthesized and purified for experimental use?

- Methodological Answer : Synthesis typically involves esterification of glycerol with cervonic acid (22:6 ω-3) under controlled conditions using catalysts like lipases or chemical acylating agents. Purification is achieved via column chromatography (e.g., silica gel) or preparative HPLC to isolate the 1,2-diacyl isomer. Structural confirmation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) . For analogs like 1,2-dioleoylglycerol, suppliers such as Olbracht Serdary Research Laboratories provide protocols for purity assessment (>95%) using thin-layer chromatography (TLC) and gas chromatography (GC) .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and ¹H/¹³C NMR are critical for structural elucidation, focusing on glycerol backbone signals (e.g., sn-1 and sn-2 proton resonances). Purity is assessed using reversed-phase HPLC with evaporative light scattering detection (ELSD) or UV spectroscopy. For related diacylglycerols, the FDA Global Substance Registration System (GSRS) provides standardized structural identifiers and validation workflows .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA Hazard Communication Standard (HCS) guidelines:

- Use nitrile gloves and lab coats to prevent skin contact.

- Employ fume hoods for aerosol prevention.

- Store separately from food/feed and decontaminate spills with ethanol . Respiratory protection (e.g., NIOSH-certified masks) is required for prolonged exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

- Methodological Answer : Conduct a systematic review using Boolean search strategies (e.g., "this compound AND bioactivity") across PubMed, Scopus, and specialized databases. Compare experimental variables such as cell lines (e.g., HEK293 vs. HeLa), dosage ranges, and solvent systems (e.g., DMSO vs. ethanol). Meta-analysis tools (e.g., RevMan) can statistically harmonize discrepancies, while dose-response assays under standardized conditions (e.g., ISO 10993-5) validate reproducibility .

Q. What experimental strategies are used to study the intracellular signaling pathways modulated by this compound?

- Methodological Answer :

- Lipidomics : Use LC-MS/MS to quantify diacylglycerol (DAG) species in lipid extracts from treated cells.

- Kinase Assays : Monitor protein kinase C (PKC) activation via fluorescence-based substrates (e.g., PepTag® assay).

- Genetic Knockdown : Apply siRNA targeting PKC isoforms (e.g., PKCα) to isolate pathway-specific effects .

Q. How can researchers design experiments to differentiate the effects of this compound from other diacylglycerols in cellular assays?

- Methodological Answer :

- Isomer-Specific Probes : Use deuterated or fluorescently tagged analogs (e.g., BODIPY-labeled DAGs) to track subcellular localization via confocal microscopy.

- Competition Assays : Co-administer this compound with antagonists like calphostin C (PKC inhibitor) to isolate receptor-mediated vs. non-specific interactions.

- Molecular Dynamics (MD) Simulations : Model lipid-protein interactions to predict binding affinities unique to cervonoyl chains .

Data Presentation Guidelines

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.